molecular formula C17H14Cl2N4O B10955731 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide

Cat. No.: B10955731
M. Wt: 361.2 g/mol
InChI Key: YAGHWYLEZAXFAU-UHFFFAOYSA-N
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Description

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the substituted triazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or the benzamide moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the dichlorobenzyl group, using reagents like sodium methoxide or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, or anticancer agent due to its ability to inhibit specific enzymes or pathways in pathogens or cancer cells.

    Agriculture: The compound may be used as a pesticide or herbicide, targeting specific pests or weeds without harming crops.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes critical for the survival of pathogens or cancer cells, leading to their death or reduced proliferation. The triazole ring and dichlorobenzyl group are crucial for binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Clotrimazole: A triazole compound with antifungal properties.

    Itraconazole: A triazole antifungal agent with a broad spectrum of activity.

Uniqueness

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other triazole derivatives. Its dichlorobenzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H14Cl2N4O

Molecular Weight

361.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C17H14Cl2N4O/c1-11-4-2-3-5-13(11)16(24)21-17-20-10-23(22-17)9-12-6-7-14(18)15(19)8-12/h2-8,10H,9H2,1H3,(H,21,22,24)

InChI Key

YAGHWYLEZAXFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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